An In-depth Technical Guide to 6-chloro-5-cyclopropylpyridin-2-amine: Structure, Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-chloro-5-cyclopropylpyridin-2-amine: Structure, Properties, Synthesis, and Applications
Section 1: Introduction and Strategic Importance
6-chloro-5-cyclopropylpyridin-2-amine is a substituted aminopyridine derivative that stands at the intersection of two privileged structural motifs in modern medicinal chemistry: the aminopyridine scaffold and the cyclopropyl group. The aminopyridine core is a cornerstone in the design of kinase inhibitors and other therapeutic agents due to its ability to form critical hydrogen bond interactions with protein targets. Concurrently, the incorporation of a cyclopropyl moiety is a well-established strategy in drug design to enhance metabolic stability, improve potency, modulate lipophilicity, and introduce favorable conformational constraints.[1][2]
The unique combination of an amine for hydrogen bonding, a chlorine atom as a versatile chemical handle for further functionalization, and a cyclopropyl group for improved pharmacological properties makes 6-chloro-5-cyclopropylpyridin-2-amine a highly valuable building block for the synthesis of novel chemical entities. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a robust synthetic strategy, and its potential applications for researchers and professionals in drug development.
Section 2: Chemical Structure and Physicochemical Properties
The molecular architecture of 6-chloro-5-cyclopropylpyridin-2-amine is defined by a pyridine ring substituted at key positions to confer specific reactivity and functionality. The primary amine at the C2 position acts as a potent hydrogen bond donor, the chlorine atom at the C6 position serves as a leaving group for nucleophilic aromatic substitution (SNAr) reactions or a handle for cross-coupling, and the cyclopropyl group at the C5 position introduces a three-dimensional, lipophilic character.
Physicochemical Data Summary
The following table summarizes key identifiers and predicted physicochemical properties for the compound. Experimental data for this specific molecule is not widely published; therefore, properties are derived from computational models.
| Parameter | Value | Source |
| IUPAC Name | 6-chloro-5-cyclopropylpyridin-2-amine | N/A |
| Molecular Formula | C₈H₉ClN₂ | [3] |
| Molecular Weight | 168.62 g/mol | [3] |
| CAS Number | 2411781-90-1 | [4] |
| Monoisotopic Mass | 168.04543 Da | [3] |
| Canonical SMILES | C1CC1C2=C(C=CC(=N2)N)Cl | [3] |
| InChI Key | HXHSISMKADLOAK-UHFFFAOYSA-N | [3] |
| Predicted XlogP | 1.7 | [3] |
| Predicted Hydrogen Bond Donors | 1 (from -NH₂) | [3] |
| Predicted Hydrogen Bond Acceptors | 2 (from pyridine N and -NH₂) | [3] |
Section 3: Proposed Synthetic Pathway and Experimental Protocol
While multiple synthetic routes can be envisioned, a robust and predictable pathway is paramount for reliable production. Drawing from established methodologies for analogous substituted pyridines, a stepwise functionalization approach starting from a readily available precursor is recommended.[5][6] The following multi-step synthesis offers control over the introduction of each functional group.
Overall Synthetic Workflow Diagram
Caption: Proposed two-step synthetic route to the target compound.
Step 1: Suzuki Cross-Coupling for Cyclopropyl Group Installation
This step involves a palladium-catalyzed Suzuki cross-coupling reaction to introduce the cyclopropyl group. The choice of 2,6-dichloro-5-bromopyridine as the starting material is strategic; the carbon-bromine bond is significantly more reactive towards oxidative addition to the palladium catalyst than the carbon-chlorine bonds, allowing for regioselective installation of the cyclopropyl moiety.
Protocol:
-
To a three-necked round-bottom flask purged with nitrogen, add 2,6-dichloro-5-bromopyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq) to the reaction mixture.
-
Heat the mixture to 90 °C and stir under a nitrogen atmosphere for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, 2,6-dichloro-5-cyclopropylpyridine, by column chromatography on silica gel.
Causality:
-
Catalyst: Pd(dppf)Cl₂ is chosen for its high efficiency and stability in cross-coupling reactions involving heteroaromatic halides.
-
Base: Potassium carbonate is a moderately strong base sufficient to facilitate the transmetalation step of the catalytic cycle without promoting side reactions.
-
Solvent System: The dioxane/water mixture is ideal for dissolving both the organic substrate and the inorganic base, creating a homogeneous environment for the reaction.
Step 2: Selective Nucleophilic Aromatic Substitution (SNAr)
The amination of 2,6-dichloro-5-cyclopropylpyridine is a selective process. The chlorine atom at the C2 position is more activated towards nucleophilic attack than the chlorine at C6 due to the electronic influence of the ring nitrogen. This inherent reactivity allows for the selective displacement of the C2-chloro group.
Protocol:
-
Place 2,6-dichloro-5-cyclopropylpyridine (1.0 eq) into a high-pressure reaction vessel.
-
Add dimethyl sulfoxide (DMSO) and a concentrated aqueous solution of ammonia (10-20 eq).
-
Seal the vessel and heat the mixture to 120-140 °C with vigorous stirring for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, carefully vent the vessel.
-
Pour the reaction mixture into a beaker of ice water, which should precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove residual DMSO and ammonia.
-
Dry the solid product, 6-chloro-5-cyclopropylpyridin-2-amine, under vacuum. Further purification can be achieved by recrystallization if necessary.
Causality:
-
Solvent: DMSO is a polar aprotic solvent that effectively solvates the transition state of the SNAr reaction, accelerating the rate.
-
Temperature: Elevated temperatures are required to overcome the activation energy for the nucleophilic substitution on the electron-deficient pyridine ring.
-
Excess Nucleophile: A large excess of ammonia is used to drive the reaction to completion and maximize the yield of the desired mono-aminated product.
Section 4: Spectroscopic and Analytical Characterization (Predicted)
Confirmation of the chemical structure would rely on a combination of standard spectroscopic techniques. Based on the structure, the following spectral characteristics are anticipated:
-
¹H NMR: The spectrum would show distinct signals for the two aromatic protons on the pyridine ring, a multiplet for the methine proton of the cyclopropyl group, two multiplets for the diastereotopic methylene protons of the cyclopropyl ring, and a broad singlet for the amine (-NH₂) protons.
-
¹³C NMR: The spectrum would display eight distinct carbon signals corresponding to the five carbons of the pyridine ring and the three carbons of the cyclopropyl group.
-
Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak (M⁺) and, critically, an M+2 peak with approximately one-third the intensity of the M⁺ peak. This isotopic signature is characteristic of a molecule containing a single chlorine atom.
-
Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C=C and C=N stretching for the pyridine ring (around 1500-1600 cm⁻¹), and a C-Cl stretching vibration (around 700-800 cm⁻¹).
Section 5: Applications in Research and Drug Development
The primary application of 6-chloro-5-cyclopropylpyridin-2-amine is as a sophisticated intermediate in the synthesis of biologically active molecules, particularly for kinase inhibitors. The 2-aminopyridine motif is a proven "hinge-binder" that mimics the adenine portion of ATP, anchoring the inhibitor to the kinase's active site.
Role as a Kinase Inhibitor Scaffold
Caption: Interaction of the 2-aminopyridine scaffold with a kinase hinge region.
The molecule serves as a platform for further elaboration:
-
Vector for Growth: The chlorine atom at the C6 position can be displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce larger substituents that can occupy other pockets of an enzyme's active site, thereby increasing potency and selectivity.
-
Improved Pharmacokinetics: The cyclopropyl group can block sites of metabolism and improve the overall pharmacokinetic profile of the final drug candidate.[1]
-
Versatile Intermediate: Beyond kinase inhibitors, this scaffold is valuable for developing agents in other therapeutic areas such as anti-inflammatory and antimicrobial drugs, where substituted aminopyridines have shown efficacy.[7][8]
Section 6: Safety and Handling
No specific safety data sheet (SDS) is available for 6-chloro-5-cyclopropylpyridin-2-amine. Therefore, a hazard assessment must be extrapolated from structurally related compounds.
-
2-Amino-5-chloropyridine: Classified as harmful if swallowed and causes skin irritation.[9][10]
-
Cyclopropylamine: A highly flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.
Based on these analogs, 6-chloro-5-cyclopropylpyridin-2-amine should be handled as a hazardous substance.
Recommended Handling Procedures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (dry chemical, CO₂, or foam).
-
Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation.[9] Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.
This information is for guidance only. A substance-specific risk assessment should be performed before use.
Section 7: References
-
Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Amino-5-chloropyridine. Retrieved from
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Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet. Retrieved from
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Hydrite Chemical Co. (n.d.). Safety Data Sheet. Retrieved from
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Tokyo Chemical Industry. (2025, May 2). Safety Data Sheet: Cyclopropylamine. Retrieved from
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Jubilant Ingrevia Limited. (2024, February 19). Safety Data Sheet: 2-Amino-5-chloropyridine (CAPE). Retrieved from
-
BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine. Retrieved from
-
PubChemLite. (2025). 5-chloro-6-cyclopropylpyridin-2-amine (C8H9ClN2). Retrieved from
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BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 6-Chloro-5-methoxypyridin-2-amine. Retrieved from
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Guidechem. (n.d.). 6-Chloro-5-cyclopropoxy-N-methylpyridin-3-amine 1243383-18-7 wiki. Retrieved from
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NIST. (2026). 6-Chloro-N,N'-(cyclopropyl)-[9][10][11]triazine-2,4-diamine. NIST Chemistry WebBook. Retrieved from
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Jafar, N. N., et al. (2015, December 19). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Biomedical & Pharmacology Journal. Retrieved from
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NextSDS. (n.d.). 6-chloro-5-cyclopropylpyrimidin-4-amine — Chemical Substance Information. Retrieved from
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MDPI. (2021, January 18). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from
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PMC. (2021, February 10). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Retrieved from
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Chemical Synthesis Database. (2025, May 20). 6-chloro-N-methyl-5-(trimethoxymethyl)-2-pyridinamine. Retrieved from
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Chem-Impex. (n.d.). 2-Amino-5-chloro-6-methyl pyridine. Retrieved from
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Future Med Chem. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from
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ResearchGate. (n.d.). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. Retrieved from
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Sigma-Aldrich. (n.d.). 2-Amino-6-chloropyridine 97. Retrieved from
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Guidechem. (n.d.). 6-chloro-5-phenylpyrazin-2-amine 1357159-12-6 wiki. Retrieved from
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Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from
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Molport. (n.d.). 6-chloro-5-cyclopropylpyrimidin-4-amine. Retrieved from
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ChemicalBook. (2024, October 23). 2-Amino-5-chloropyridine: An In-Depth Exploration. Retrieved from
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